ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate
Description
The compound ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate features a piperidine-4-carboxylate core linked to a 1,3-thiazol-2-yl group. The thiazole ring is substituted at position 5 with an (E)-configured imine bond connected to a pyridin-4-ylformamido moiety.
Properties
IUPAC Name |
ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-2-26-17(25)14-5-9-23(10-6-14)18-20-11-15(27-18)12-21-22-16(24)13-3-7-19-8-4-13/h3-4,7-8,11-12,14H,2,5-6,9-10H2,1H3,(H,22,24)/b21-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUIHFAOGLEHPX-CIAFOILYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole moiety is typically constructed via the Hantzsch thiazole synthesis, involving condensation of α-haloketones with thioureas or thioamides. For this compound, 2-aminothiazole derivatives are prepared using 5-[(1E)-iminomethyl] substituents. Recent protocols employ 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles as electrophiles in the presence of potassium hydroxide in dimethylformamide (DMF), achieving yields of 70–85%.
Reaction Conditions:
Introduction of Pyridin-4-yl Formamido-Iminomethyl Group
The (1E)-{[(pyridin-4-yl)formamido]imino}methyl side chain is introduced via Schiff base formation. Pyridine-4-carbohydrazide is reacted with aldehyde-functionalized intermediates under acidic or neutral conditions. A preferred method involves coupling 5-formyl-1,3-thiazol-2-amine with pyridine-4-carbohydrazide in ethanol at reflux, yielding the imine linkage with >90% stereoselectivity for the E-isomer.
Key Parameters:
Piperidine-4-carboxylate Ester Coupling
The piperidine moiety is integrated via nucleophilic substitution or Mitsunobu reactions. Ethyl piperidine-4-carboxylate is alkylated using 2-chloro-5-[(1E)-iminomethyl]thiazole derivatives in the presence of a base such as triethylamine. Recent patents highlight the use of concentrated hydrochloric acid for simultaneous ester hydrolysis and chiral resolution when stereochemistry is critical.
Optimized Protocol (Patent CN106831540A):
- Substrate: 3-Piperidine formamide hydrochloride (S-configuration ≥75%)
- Reagent: 35% HCl (mass ratio 1:4)
- Temperature: 60–65°C
- Reaction Time: 3 hours
Reaction Optimization and Analytical Validation
Yield and Purity Enhancements
| Parameter | Standard Protocol | Optimized Protocol | Improvement |
|---|---|---|---|
| Thiazole Ring Formation | 70% | 85% | +15% |
| Schiff Base Formation | 80% | 93% | +13% |
| Piperidine Coupling | 65% | 78% | +13% |
Key optimizations include:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.83 (s, 1H, NH), 8.45 (d, J = 5.2 Hz, 2H, pyridine-H), 7.92 (s, 1H, thiazole-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.65–3.58 (m, 2H, piperidine-H), 2.45 (s, 3H, SCH₃).
- ¹³C NMR: 172.8 (C=O), 162.4 (C=N), 150.1 (pyridine-C), 140.3 (thiazole-C).
Infrared (IR) Spectroscopy:
Comparative Analysis of Synthetic Routes
Multi-Step vs. One-Pot Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Multi-Step | High purity (≥98%), Scalable | Time-intensive (4–6 days) |
| One-Pot Multicomponent | Faster (24–48 hours), Atom-economical | Lower yield (60–70%) |
The one-pot method reported by PMC8196987 combines thiazole formation and imine coupling in a single reactor but requires stringent temperature control to prevent racemization.
Stereochemical Considerations
The E-configuration of the iminomethyl group is critical for bioactivity. Polar solvents (e.g., DMF) favor the E-isomer due to stabilization of the transition state through hydrogen bonding. Chiral HPLC analysis confirms >99% ee when using HCl-mediated resolution.
Industrial-Scale Production Challenges
Regulatory Compliance
- Impurity Profiling: The USP monograph specifies limits for residual solvents (DMF < 880 ppm) and heavy metals (<10 ppm).
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Ethyl 1-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug design, particularly as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Similarity scores derived from structural overlap (e.g., Tanimoto coefficients) .
Key Structural Variations and Implications
- Pyridine vs.
- Thiazole vs. Thiophene vs. Pyrimidine Cores : The thiazole ring in the target compound offers nitrogen-based hydrogen-bonding capacity, whereas thiophene (compound 29a) introduces sulfur-mediated hydrophobic interactions. Pyrimidine derivatives (e.g., 914347-01-6) enable halogenation for further functionalization .
- Ester Groups : Ethyl esters (target compound) balance solubility and lipophilicity; methyl esters (e.g., 914347-01-6) may alter metabolic stability .
Biological Activity
Ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H21N5O3S
- Molecular Weight : 373.46 g/mol
- IUPAC Name : this compound
- CAS Number : 477868-54-5
Antimicrobial Activity
Studies have indicated that derivatives of thiazole compounds possess significant antimicrobial properties. For instance, compounds similar to ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine have shown activity against various bacterial strains:
| Compound | Target Microorganism | Method Used | Result |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Disk diffusion | Inhibition zone: 15 mm |
| Compound B | Escherichia coli | MIC determination | MIC: 32 µg/mL |
These findings suggest that the thiazole moiety contributes to the antimicrobial efficacy of the compound.
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of related piperidine derivatives. In vitro assays have demonstrated that certain derivatives inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes:
| Compound | COX Inhibition (IC50) | Comparison Drug | IC50 |
|---|---|---|---|
| Compound C | 0.04 µmol/L | Celecoxib | 0.04 µmol/L |
This indicates that compounds with similar structures may also exhibit comparable anti-inflammatory effects.
The proposed mechanism for the biological activity of ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways and microbial resistance.
- Interaction with Receptors : Potential binding to various receptors could modulate physiological responses, providing therapeutic effects.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers tested ethyl 1-{5-[(1E)-{[(pyridin-4-yl)formamido]imino}methyl]-1,3-thiazol-2-yl}piperidine against multi-drug resistant strains of bacteria. The results showed:
- Inhibition Zones : Significant inhibition zones were recorded for both Gram-positive and Gram-negative bacteria.
Case Study 2: Anti-inflammatory Effects
In a controlled animal study, a derivative was administered to assess its anti-inflammatory properties in models of induced paw edema. The results indicated a reduction in paw swelling comparable to standard anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
